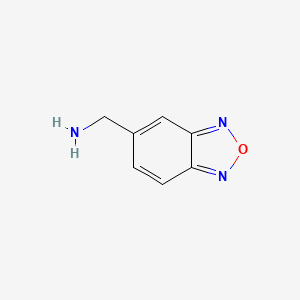

2,1,3-Benzoxadiazole-5-methanamine

CAS No.: 321330-19-2

Cat. No.: VC2266013

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321330-19-2 |

|---|---|

| Molecular Formula | C7H7N3O |

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | 2,1,3-benzoxadiazol-5-ylmethanamine |

| Standard InChI | InChI=1S/C7H7N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2 |

| Standard InChI Key | SJBQXDAJQLKGKC-UHFFFAOYSA-N |

| SMILES | C1=CC2=NON=C2C=C1CN |

| Canonical SMILES | C1=CC2=NON=C2C=C1CN |

Introduction

Chemical Identity and Structural Characteristics

2,1,3-Benzoxadiazole-5-methanamine is a heterocyclic organic compound consisting of a benzoxadiazole core with a methanamine substituent. The compound possesses specific chemical and physical properties that distinguish it from other related compounds in the benzoxadiazole family.

Basic Identifiers and Properties

The compound is characterized by several key identifiers and properties that define its chemical identity, as presented in Table 1.

| Property | Value |

|---|---|

| CAS Number | 321330-19-2 |

| Molecular Formula | C7H7N3O |

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | 2,1,3-benzoxadiazol-5-ylmethanamine |

| Standard InChI | InChI=1S/C7H7N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2 |

| Standard InChIKey | SJBQXDAJQLKGKC-UHFFFAOYSA-N |

| SMILES | C1=CC2=NON=C2C=C1CN |

| Canonical SMILES | C1=CC2=NON=C2C=C1CN |

| PubChem Compound | 20814715 |

The molecular structure of 2,1,3-Benzoxadiazole-5-methanamine features a benzene ring fused with a 1,2,5-oxadiazole ring, forming the benzoxadiazole core. The methanamine group (-CH2NH2) is attached at the 5-position of this core structure, providing a primary amine functionality that contributes significantly to the compound's chemical reactivity and potential applications.

Structural Properties

The benzoxadiazole core consists of a six-membered benzene ring fused with a five-membered 1,2,5-oxadiazole ring. This heterocyclic structure contains nitrogen and oxygen atoms that participate in electron delocalization, contributing to the compound's electronic properties. The primary amine group (-CH2NH2) attached at the 5-position provides a site for various chemical modifications and interactions, making the compound versatile for multiple applications.

Synthesis Methods

The synthesis of 2,1,3-Benzoxadiazole-5-methanamine typically involves a multi-step process that begins with the preparation of the benzoxadiazole core followed by functionalization to introduce the methanamine group at the 5-position.

Key Reaction Conditions

The successful synthesis of benzoxadiazole derivatives depends on carefully controlled reaction conditions. Table 2 summarizes the typical conditions for the key steps in the synthesis of benzoxadiazole derivatives:

| Synthetic Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Cyclization | 2-nitroaniline, NaClO, TBAB, NaOH | Basic medium, diethyl ether | 70-85% |

| Reduction | PPh3 | Xylene, reflux | 75% |

| Functionalization | Varies depending on specific transformations | Varies | 71-82% |

These reaction conditions are based on the synthesis of related benzoxadiazole derivatives and may require optimization for the specific preparation of 2,1,3-Benzoxadiazole-5-methanamine .

Physical and Chemical Properties

2,1,3-Benzoxadiazole-5-methanamine possesses distinct physical and chemical properties that influence its behavior in various chemical reactions and applications.

Physical Properties

Although detailed physical property data specific to 2,1,3-Benzoxadiazole-5-methanamine is limited in the available literature, general properties can be inferred from related benzoxadiazole compounds. These compounds typically exist as crystalline solids with specific melting points depending on their exact structure and purity.

Chemical Properties

The chemical properties of 2,1,3-Benzoxadiazole-5-methanamine are primarily determined by the benzoxadiazole core and the methanamine functional group:

-

The benzoxadiazole core contributes to the compound's fluorescent properties, with benzoxadiazole derivatives typically exhibiting strong fluorescence with high molar absorption coefficients (approximately 3.4 × 10^4 L mol^-1 cm^-1) .

-

The primary amine group (-CH2NH2) makes the compound nucleophilic, allowing it to participate in various reactions with electrophiles, including:

-

Acylation reactions to form amides

-

Alkylation reactions to form secondary amines

-

Condensation reactions with carbonyl compounds

-

Formation of Schiff bases with aldehydes and ketones

-

These chemical properties make 2,1,3-Benzoxadiazole-5-methanamine a versatile compound for various chemical transformations and applications.

Spectroscopic Properties

Benzoxadiazole derivatives are known for their distinctive spectroscopic properties, particularly their fluorescence characteristics, which make them valuable for various applications.

Applications in Research and Development

The structural and chemical properties of 2,1,3-Benzoxadiazole-5-methanamine make it suitable for various applications in research and development across multiple fields.

Fluorescent Probe Development

The fluorescent properties of the benzoxadiazole core make 2,1,3-Benzoxadiazole-5-methanamine a potential candidate for developing fluorescent probes for biological imaging and sensing applications. The primary amine group provides a convenient site for conjugation with biomolecules or other functional groups, allowing for the design of targeted fluorescent probes .

Synthetic Building Block

As a functionalized heterocycle, 2,1,3-Benzoxadiazole-5-methanamine serves as a valuable building block in organic synthesis. The primary amine functionality allows for various transformations to generate more complex molecules, including:

-

Conjugation with carboxylic acids to form amides

-

Reaction with isocyanates to form ureas

-

Coupling with activated esters to form amide-linked conjugates

-

Formation of Schiff bases through condensation with aldehydes

These reactions enable the synthesis of diverse compounds with potential applications in medicinal chemistry, materials science, and other fields.

Research Reagent

2,1,3-Benzoxadiazole-5-methanamine is commercially available as a research reagent, indicated by the "For research use only" designation in product listings. This suggests its utility in various research applications, including:

-

Studies on heterocyclic chemistry

-

Development of fluorescent sensors and probes

-

Investigation of structure-activity relationships in medicinal chemistry

-

Synthesis of labeled compounds for tracking and detection purposes

Comparison with Related Compounds

Comparing 2,1,3-Benzoxadiazole-5-methanamine with structurally related compounds provides insights into its distinctive properties and potential applications.

Comparison with N-Methylated Derivative

2,1,3-Benzoxadiazole-5-methanamine, N-methyl- (CAS: 915921-29-8) is a closely related compound with an N-methyl group on the primary amine function. This methylation introduces significant differences in the compound's properties and reactivity .

Table 3: Comparison of 2,1,3-Benzoxadiazole-5-methanamine and Its N-Methyl Derivative

| Feature | 2,1,3-Benzoxadiazole-5-methanamine | 2,1,3-Benzoxadiazole-5-methanamine, N-methyl- |

|---|---|---|

| CAS Number | 321330-19-2 | 915921-29-8 |

| Molecular Formula | C7H7N3O | C8H9N3O |

| Molecular Weight | 149.15 g/mol | ~163.18 g/mol (estimated) |

| Amine Type | Primary (-CH2NH2) | Secondary (-CH2NHCH3) |

| Reactivity | Higher nucleophilicity | Reduced nucleophilicity |

| H-Bonding Capability | Two H-bond donors | One H-bond donor |

The N-methylation affects several properties:

-

Decreased H-bonding capability due to the replacement of one N-H bond with an N-CH3 bond

-

Altered nucleophilicity and basicity of the nitrogen atom

-

Different reactivity patterns in chemical transformations

-

Potentially modified fluorescence properties due to electronic effects of the methyl group

Comparison with Other Benzoxadiazole Derivatives

Other benzoxadiazole derivatives with different substituents at various positions exhibit distinct properties that can be compared to 2,1,3-Benzoxadiazole-5-methanamine. For example, compounds with substituents at the 4 and 7 positions often show different photophysical properties and reactivities compared to 5-substituted derivatives .

The placement of the methanamine group at the 5-position in 2,1,3-Benzoxadiazole-5-methanamine likely influences its electronic distribution, fluorescence characteristics, and chemical reactivity in ways that distinguish it from other positional isomers.

Future Research Directions

Based on the current knowledge of 2,1,3-Benzoxadiazole-5-methanamine and related compounds, several promising research directions can be identified for future investigation.

Improved Synthetic Methods

Development of more efficient and selective synthetic routes for 2,1,3-Benzoxadiazole-5-methanamine could enhance its accessibility for research and applications. This might include:

-

Optimization of reaction conditions to improve yields

-

Development of one-pot synthesis approaches

-

Exploration of green chemistry methods for more environmentally friendly synthesis

-

Investigation of regioselective functionalization methods

Structure-Property Relationship Studies

Systematic studies of the relationship between the structure of 2,1,3-Benzoxadiazole-5-methanamine and its properties could provide valuable insights for designing derivatives with enhanced characteristics for specific applications:

-

Effect of substituents on fluorescence properties

-

Influence of structural modifications on chemical reactivity

-

Relationship between molecular structure and biological activity

-

Impact of isosteric replacements on physicochemical properties

Application Development

The unique properties of 2,1,3-Benzoxadiazole-5-methanamine suggest several potential applications that warrant further investigation:

-

Development of novel fluorescent probes for specific biomolecules or cellular structures

-

Design of conjugates with biomolecules for targeted imaging or sensing

-

Exploration of its utility in materials science applications

-

Investigation of potential therapeutic applications based on biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume